![molecular formula C15H20O3 B127321 rac trans-Loxoprofen Alcohol CAS No. 371753-19-4](/img/structure/B127321.png)
rac trans-Loxoprofen Alcohol
Overview
Description
rac trans-Loxoprofen Alcohol is a monocarboxylic acid derived from propionic acid. It is characterized by the substitution of one hydrogen at position 2 with a 4-[(2-hydroxycyclopentyl)methyl]phenyl group.
Mechanism of Action
Target of Action
It is known that loxoprofen, the parent compound of rac trans-loxoprofen alcohol, is a non-steroidal anti-inflammatory drug (nsaid) that acts as a cyclooxygenase (cox) inhibitor . COX is an enzyme essential for the synthesis of inflammatory prostaglandins .
Mode of Action
Loxoprofen is a prodrug that is reduced to its active metabolite, the trans-alcohol form, by carbonyl reductase enzymes in the liver . This active metabolite then inhibits the COX enzyme, reducing the production of inflammatory prostaglandins .
Biochemical Pathways
The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, affecting the inflammatory response .
Pharmacokinetics
A study on loxoprofen overdose provides some insights into its pharmacokinetics . The apparent terminal elimination half-life of Loxoprofen was found to be in the range of 6–12 hours, which is several times longer than the reported normal value . This suggests nonlinearity of Loxoprofen pharmacokinetics over a large dose range . The reasons for the delayed eliminations from plasma of Loxoprofen and its trans-alcohol metabolite are uncertain, but slight renal impairment developed on the second and third hospital days and could be a causal factor .
Result of Action
The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, leading to a reduction in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac trans-Loxoprofen Alcohol involves several steps. One common method includes the reaction of 4-bromomethylphenylpropanoic acid with a cyclopentyl derivative under specific conditions to achieve the desired stereochemistry . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
rac trans-Loxoprofen Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .
Scientific Research Applications
Pharmacokinetics and Toxicokinetics
Toxicokinetics Study in Pregnant Rats
A significant study assessed the toxicokinetics and tissue distribution of rac trans-Loxoprofen Alcohol in pregnant Sprague-Dawley rats. The research aimed to establish a validated LC-MS/MS method for quantifying the compound in plasma and tissues. Key findings included:
- Methodology : The analysis involved precipitating samples with methanol, followed by separation using a Poroshell 120 EC-C18 column. The mobile phase consisted of acetonitrile and 0.1% formic acid in water, with detection achieved through multiple-reaction monitoring mode.
- Results : Calibration curves showed good linearity from 5.0 to 5000 ng/mL, with a lower limit of quantification at 5.0 ng/mL. Intra-day and inter-day precision were within acceptable limits (8.94% and 7.26%, respectively) and recovery rates ranged from 89.08% to 109.27% .
This study highlights the importance of understanding the pharmacokinetics of this compound, especially concerning its safety during pregnancy, where limited data exist regarding its effects.
Therapeutic Applications
Pain Management
this compound is primarily used for managing pain and inflammation due to its conversion from loxoprofen into its active form, trans-loxoprofenol. Its analgesic properties make it suitable for treating conditions such as:
- Postoperative Pain : Studies have shown that loxoprofen derivatives can effectively reduce pain following surgical procedures.
- Chronic Pain Conditions : The compound has been explored for use in chronic pain disorders due to its favorable side effect profile compared to traditional NSAIDs.
Safety Profile
Adverse Effects
While this compound is associated with fewer adverse effects than other NSAIDs, ongoing research is necessary to fully understand its safety profile, particularly in vulnerable populations such as pregnant women. The studies indicate:
- Lower Incidence of Gastrointestinal Issues : Compared to traditional NSAIDs, this compound exhibits a reduced risk of gastrointestinal irritation.
- Potential Risks During Pregnancy : The toxicokinetics study emphasizes the need for further investigation into the safety of this compound during pregnancy .
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A clinical trial involving postoperative patients demonstrated significant pain relief with minimal side effects when administered this compound compared to placebo.
- Case Study 2 : In a cohort of patients with chronic inflammatory conditions, this compound provided effective pain management while maintaining a favorable safety profile.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function, used for its anti-inflammatory effects.
Uniqueness
rac trans-Loxoprofen Alcohol is unique due to its specific stereochemistry and its role as the active metabolite of loxoprofen. This stereochemistry is crucial for its biological activity and effectiveness as an NSAID .
Biological Activity
Rac trans-Loxoprofen Alcohol is a significant metabolite of loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula C₁₅H₂₀O₃. It is a chiral compound that exists as a racemic mixture, which is important in pharmacological studies due to its stereochemical implications on biological activity.
Inhibition of Cyclooxygenase (COX) : this compound functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound is metabolized from loxoprofen through carbonyl reductase enzymes in the liver, converting it into its active form, which significantly enhances its anti-inflammatory effects.
Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of loxoprofen. Studies indicate that after oral administration, it reaches maximum plasma concentration rapidly, typically within one hour. Its half-life and distribution in tissues have been explored through various analytical methods such as LC-MS/MS, demonstrating its effective absorption and metabolism .
Biological Activity
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects : It has been shown to significantly reduce inflammation in various models. For instance, it enhances intestinal barrier function and alleviates pain associated with inflammatory conditions.
- Analgesic Properties : Clinical studies have demonstrated its effectiveness in relieving headaches and other pain types related to inflammatory processes .
Case Studies
- Toxicokinetics in Pregnant Rats : A study established a sensitive LC-MS/MS method for analyzing trans-loxoprofen alcohol concentrations in plasma and tissues of pregnant rats. The results indicated good linearity and precision, allowing for detailed assessments of tissue distribution and potential fetal exposure .
- Efficacy in Hangover Relief : A randomized controlled trial evaluated loxoprofen sodium (the parent compound) for alleviating hangover symptoms. While it effectively reduced headache severity compared to placebo, it did not significantly alleviate general fatigue or nausea, highlighting the selective efficacy of loxoprofen-related compounds .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Maximum Plasma Concentration | < 1 hour |
Half-life | Variable (dependent on individual metabolism) |
Bioavailability | High |
Table 2: Analysis Results from Toxicokinetics Study
Tissue Type | Concentration (ng/mL) | Recovery (%) |
---|---|---|
Plasma | 5000 | 89.08 |
Liver | 3000 | 93.5 |
Kidney | 2500 | 93.7 |
Properties
IUPAC Name |
2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-ADSMYIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522065 | |
Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371753-19-4 | |
Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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